molecular formula C20H21NO3S2 B2477211 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-ethoxyphenyl)acetamide CAS No. 2320538-46-1

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2477211
CAS No.: 2320538-46-1
M. Wt: 387.51
InChI Key: VVOPYMABDWKEFQ-UHFFFAOYSA-N
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Description

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and an ethoxyphenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Bithiophene Core: This can be achieved through coupling reactions such as Suzuki or Stille coupling.

    Introduction of the Hydroxyethyl Group: This step may involve the reaction of the bithiophene derivative with an appropriate hydroxyethylating agent.

    Acetamide Formation: The final step could involve the reaction of the intermediate with 4-ethoxyphenyl acetic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution but could include reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety could yield sulfoxides or sulfones, while reduction of the acetamide group could yield the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the development of organic electronic materials or as a precursor in the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-ethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties could be exploited in the design of organic semiconductors or conductive polymers.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-methoxyphenyl)acetamide
  • N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-ethoxyphenyl)propionamide

Uniqueness

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct electronic, chemical, or biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-2-24-16-5-3-14(4-6-16)11-20(23)21-12-17(22)19-8-7-18(26-19)15-9-10-25-13-15/h3-10,13,17,22H,2,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOPYMABDWKEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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